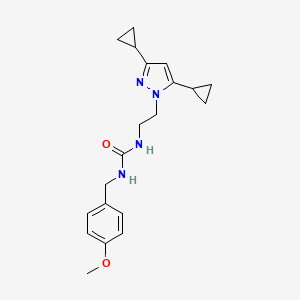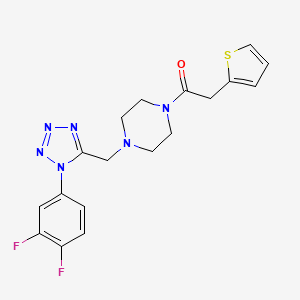
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is an intricate chemical entity known for its hybrid structure, combining the elements of a tetrazole ring, a piperazine moiety, and a thiophene group. This compound's design is rooted in medicinal chemistry, where such a combination aims to enhance biological activity and target specificity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common route starts with the formation of the tetrazole ring, followed by the attachment of the piperazine and finally the integration of the thiophene group. Precise reaction conditions, such as temperature control, pH adjustment, and specific catalysts, are crucial for ensuring high yield and purity.
Industrial Production Methods: For large-scale production, optimizing each step to minimize waste and improve efficiency is key. This often involves using continuous flow reactors and solid-supported reagents to streamline the process. The industrial synthesis might also employ green chemistry principles to reduce environmental impact, such as using less hazardous solvents or recyclable catalysts.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidative reactions, especially at the thiophene and piperazine moieties, leading to the formation of sulfoxides or N-oxides.
Reduction: Reduction reactions typically target the tetrazole ring, converting it into a less aromatic but still biologically active form.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, often modifying the aromatic rings or the piperazine to tailor the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenated reagents like bromine or chlorine in the presence of catalysts such as Lewis acids.
Major Products: The major products from these reactions vary, but generally include modified versions of the parent compound with altered functional groups, impacting their biological activity and solubility.
科学的研究の応用
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone finds a broad spectrum of applications:
Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: Its structure allows it to act as a ligand in biochemical assays, helping in the study of enzyme-substrate interactions.
Medicine: Due to its potential pharmacological properties, it's investigated for use in various therapeutic areas, including anti-inflammatory and antimicrobial agents.
Industry: Employed in the development of novel materials with specific electronic or optical properties due to its unique structural motifs.
作用機序
The compound’s mechanism of action largely depends on its ability to interact with specific molecular targets:
Molecular Targets: Often, it targets enzymes or receptors associated with inflammation or microbial activity.
Pathways Involved: It can modulate signaling pathways by inhibiting key enzymes or blocking receptor sites, leading to reduced activity of pro-inflammatory agents or microbial growth.
類似化合物との比較
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds might include:
1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)-2-phenylethanone: Lacks the fluorinated phenyl group, potentially altering its activity profile.
2-(1H-tetrazol-5-yl)-1-(thiophen-2-yl)ethanone: Missing the piperazine moiety, affecting its binding affinity and specificity.
Its uniqueness comes from the incorporation of both the tetrazole and thiophene rings, along with the difluorophenyl group, which together impart distinct physicochemical and biological properties.
Conclusion
This compound is a testament to the ingenuity of medicinal chemistry, showcasing how strategic design can lead to molecules with diverse and potent applications. Its complex structure and versatile reactivity make it a valuable tool in both research and industry, offering numerous pathways for innovation and discovery.
特性
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6OS/c19-15-4-3-13(10-16(15)20)26-17(21-22-23-26)12-24-5-7-25(8-6-24)18(27)11-14-2-1-9-28-14/h1-4,9-10H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWIXDAKRIUCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
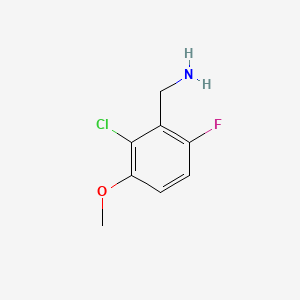
![N-(3-oxo-3-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidin]-1'-yl}propyl)prop-2-enamide](/img/structure/B2519174.png)
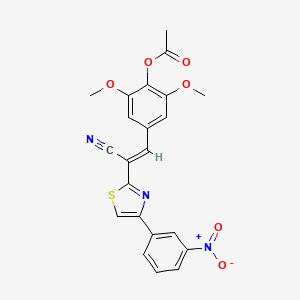
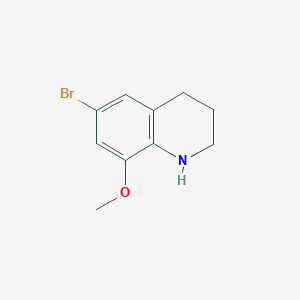
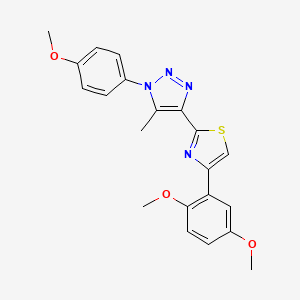
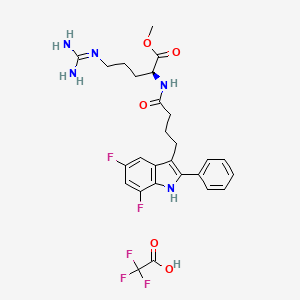
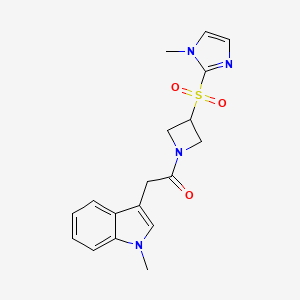
![3-(3,4-dimethoxyphenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519185.png)

![5-bromo-2-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2519187.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2519188.png)
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2519189.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)
